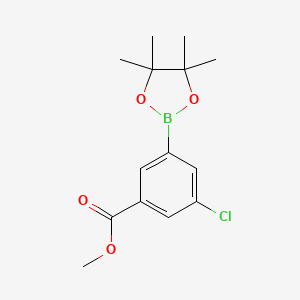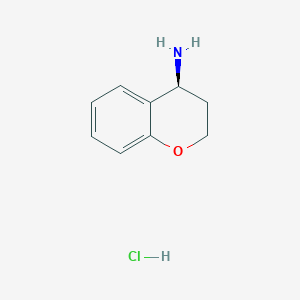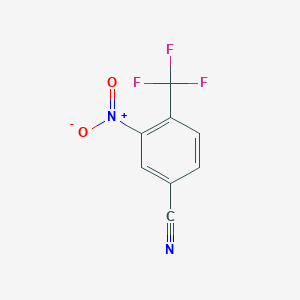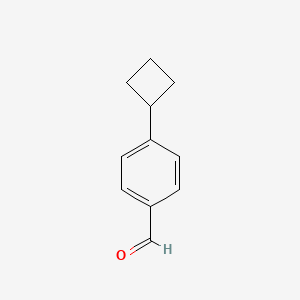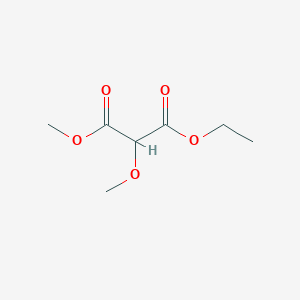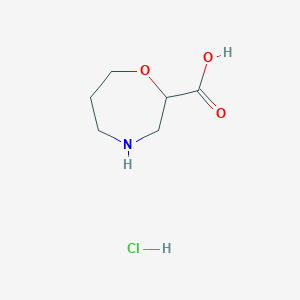![molecular formula C8H17NS B1425372 [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine CAS No. 1339109-16-8](/img/structure/B1425372.png)
[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine
Vue d'ensemble
Description
[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine, also known as 1-CEET, is a cyclic amine compound that has been used in various scientific research applications. It is a synthetic compound that has been used as a model compound for studying the structure and reactivity of cyclic amines. It is a versatile compound that can be used for a variety of research studies, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments. In
Applications De Recherche Scientifique
Antitumor Agents and Cell Death : N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue of [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine, shows potential as an antitumor agent. It induces programmed cell death (PCD) in sensitive cell types by superinducing spermidine/spermine N1-acetyltransferase (SSAT) and generating oxidative stress through H2O2 production (Ha et al., 1997).
Ethylene Inhibition in Fruits and Vegetables : 1-Methylcyclopropene (1-MCP), a derivative, is extensively researched for its role in inhibiting ethylene perception in fruits and vegetables, thereby improving their postharvest quality. It has been found to delay ripening and senescence in various fruits and vegetables, including apples, avocados, bananas, and tomatoes (Watkins, 2006).
Synthesis of Enamines : Research on cyclopropylketones, closely related to [1-Cyclopropyl-2-(ethylthio)ethyl]methylamine, has led to the preparation of various enamines. These compounds have potential applications in organic synthesis and pharmaceutical research (Pocar et al., 1975).
S-Adenosylmethionine Metabolism : The compound also contributes to understanding the role of S-adenosylmethionine (SAM) in biological systems. SAM is known for its involvement in various synthesis processes, including that of cyclopropyl fatty acids, showcasing the compound's relevance in biochemistry (Fontecave et al., 2004).
Breast Cancer Cell Death : Another study on CPENSpm showed its ability to induce programmed cell death in human breast cancer cells, highlighting its potential as an antineoplastic compound (McCloskey et al., 1995).
Marine Biology : The uptake and concentration of alkylamines like methylamine and ethylamine by marine diatoms offer insights into the transport and accumulation mechanisms of weak bases in marine biology. This can help understand environmental and ecological processes in marine systems (Wheeler & Hellebust, 1981).
Safety And Hazards
Propriétés
IUPAC Name |
1-cyclopropyl-2-ethylsulfanyl-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NS/c1-3-10-6-8(9-2)7-4-5-7/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSKUNNVUGXIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C1CC1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Cyclopropyl-2-(ethylthio)ethyl]methylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



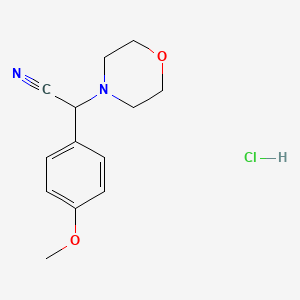
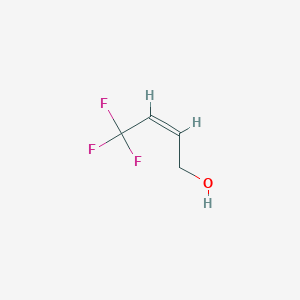
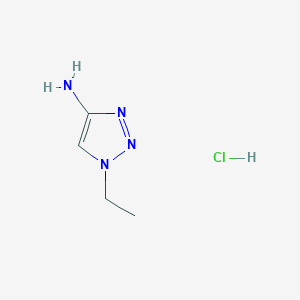
![N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425295.png)
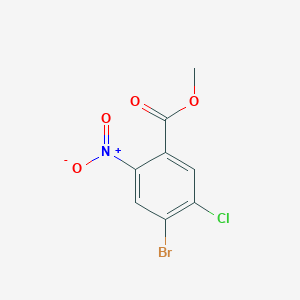
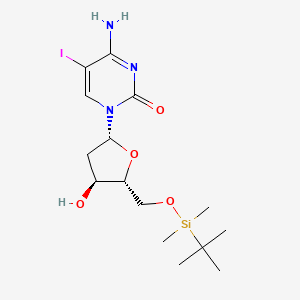
![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)
